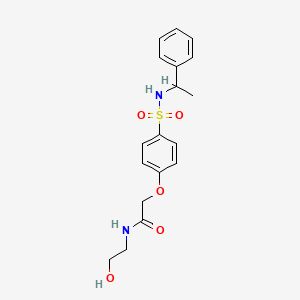
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly referred to as PAA or PHPSA and has been studied extensively for its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The exact mechanism of action of PAA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. PAA has also been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PAA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to lower body temperature in fever. It has also been shown to have an effect on the immune system, possibly through the modulation of cytokine production. Additionally, PAA has been shown to have an effect on the central nervous system, possibly through the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAA in lab experiments is its well-known chemical structure and synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, PAA has been extensively studied, and its effects on various biological processes are well-documented. However, one limitation of using PAA in lab experiments is its potential toxicity. PAA has been shown to have toxic effects on certain cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on PAA. One area of interest is its potential use as an anticancer agent. PAA has been shown to have an effect on cancer cell proliferation, and further studies could explore its potential as a cancer treatment. Additionally, further studies could explore the potential of PAA as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research could be done to understand the exact mechanism of action of PAA, which could lead to the development of new drugs with similar effects.
Synthesemethoden
The synthesis of PAA involves the reaction of 4-aminophenol with 1-phenylethylamine, followed by the reaction of the resulting product with chloroacetic acid and sodium hydroxide. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
PAA has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a treatment for various neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-14(15-5-3-2-4-6-15)20-26(23,24)17-9-7-16(8-10-17)25-13-18(22)19-11-12-21/h2-10,14,20-21H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDTYMWAVAKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
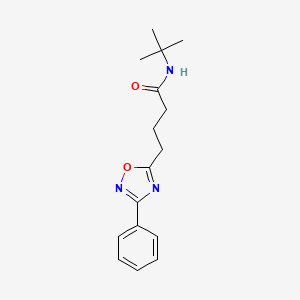

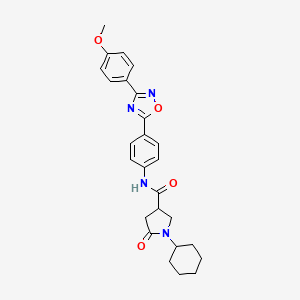
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
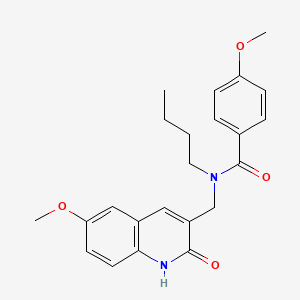
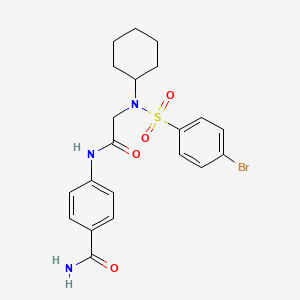
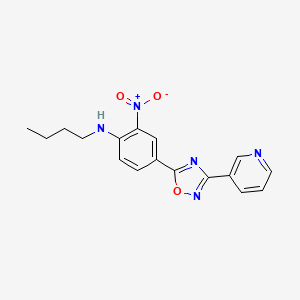



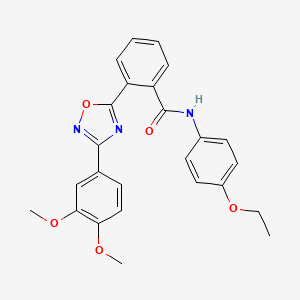
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)